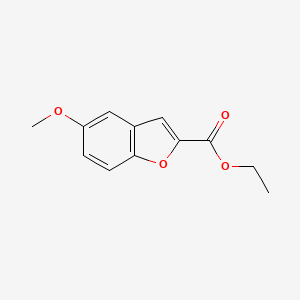

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCODAOXFYTGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198587 | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-56-9 | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50551-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The inherent aromatic and heterocyclic nature of the benzofuran ring system imparts unique physicochemical properties that are leveraged in the design of novel pharmaceuticals. Notably, these scaffolds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making a robust and well-understood synthetic protocol for its preparation invaluable to researchers in drug discovery and development.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and mechanistic insights that govern the transformation.

Strategic Approach to Synthesis: A Two-Step, One-Pot Annulation

The synthesis of the target ester is most efficiently achieved through a tandem reaction sequence commencing with the readily available 2-hydroxy-5-methoxybenzaldehyde. This strategy involves an initial O-alkylation with ethyl bromoacetate, followed by an intramolecular cyclization. This approach is advantageous due to the accessibility of the starting materials and the operational simplicity of a one-pot reaction, which enhances overall efficiency by minimizing intermediate isolation steps.

Overall Synthetic Transformation

The synthesis proceeds in two key stages within a single reaction vessel:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a mild base, and the resulting phenoxide undergoes nucleophilic substitution with ethyl bromoacetate to form an ether intermediate.

-

Intramolecular Aldol-Type Condensation/Cyclization: The aldehyde group of the ether intermediate then undergoes an intramolecular reaction, leading to the formation of the benzofuran ring.

The following diagram illustrates the overall workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints for each critical step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-hydroxy-5-methoxybenzaldehyde | 152.15 | 3.0 g | 19.7 | Starting Material |

| Ethyl bromoacetate | 167.00 | 3.3 g (2.2 mL) | 19.8 | Alkylating Agent |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 g | 23.9 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 19.7 mmol) and anhydrous potassium carbonate (3.3 g, 23.9 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (3.3 g, 19.8 mmol) dropwise to the cooled and stirred suspension over 10-15 minutes. The dropwise addition is crucial to control any potential exotherm.

-

Initial Reaction: Stir the reaction mixture at 0 °C for 30 minutes following the complete addition of ethyl bromoacetate.

-

Cyclization: Remove the ice bath and transfer the flask to a preheated oil bath at 60 °C. Stir the reaction mixture at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 12 hours, cool the reaction mixture to room temperature. Pour the contents of the flask into a beaker containing approximately 200 mL of ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at a temperature not exceeding 50 °C.

-

Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a solid.

Mechanistic Insights: The Chemistry Behind the Synthesis

The formation of this compound from 2-hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate proceeds through a well-established reaction pathway.

-

Formation of the Phenoxide: Anhydrous potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to form a nucleophilic phenoxide ion.

-

O-Alkylation: The phenoxide ion then attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis, displacing the bromide ion and forming an intermediate ether.

-

Intramolecular Cyclization: The reaction is then driven to completion by an intramolecular cyclization. The methylene group alpha to both the ester carbonyl and the ether oxygen is sufficiently acidic to be deprotonated by the base (or another suitable base in the reaction mixture). The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

-

Dehydration: This intermediate then undergoes dehydration to form the stable aromatic benzofuran ring system.

The following diagram provides a visual representation of the reaction mechanism.

Caption: Mechanism for the formation of the target ester.

Alternative Synthetic Route: The Perkin Rearrangement

An alternative and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement.[3][4] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.[3] For the synthesis of 5-Methoxybenzofuran-2-carboxylic acid, this would entail the initial preparation of the corresponding 3-bromo-6-methoxycoumarin.

The Perkin rearrangement can be expedited using microwave-assisted heating, significantly reducing reaction times from hours to minutes.[3] While this method first yields the carboxylic acid, which then requires a subsequent esterification step to obtain the target ethyl ester, it is a powerful alternative, especially when the corresponding coumarin is readily accessible. The esterification of the resulting carboxylic acid can be achieved through a Fischer esterification, reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[5]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₄[6][7] |

| Molecular Weight | 220.22 g/mol [6][7] |

| Appearance | Off-white to light yellow solid |

| CAS Number | 50551-56-9[6] |

Spectroscopic data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be acquired and compared with literature values to confirm the structure. The NIST Chemistry WebBook is a reliable source for reference spectra for this compound.

Conclusion

The synthesis of this compound is a critical process for researchers in the fields of medicinal chemistry and drug development. The one-pot method from 2-hydroxy-5-methoxybenzaldehyde presented in this guide offers an efficient, reliable, and scalable route to this valuable intermediate. A thorough understanding of the experimental protocol and the underlying reaction mechanism is paramount for successful and reproducible synthesis. The alternative Perkin rearrangement route also provides a viable pathway, highlighting the versatility of synthetic strategies available for accessing this important benzofuran derivative.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound [cymitquimica.com]

An In-depth Technical Guide to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9)

A Keystone Building Block for Advanced Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9), a pivotal intermediate in organic synthesis and medicinal chemistry. The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents, and this particular derivative offers a strategic combination of functional groups for the construction of complex, biologically active molecules. This document details the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural rigidity and electron-rich nature of the benzofuran ring system allow for specific interactions with various biological targets. The title compound, this compound, serves as a valuable building block, with its methoxy and ethyl ester functionalities providing avenues for further chemical modification and diversification. These features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs, as well as agents targeting the central nervous system.

Synthesis and Mechanism

The most common and efficient synthesis of this compound proceeds via a tandem reaction involving the O-alkylation of a substituted salicylaldehyde followed by an intramolecular condensation. The primary starting materials are 2-hydroxy-5-methoxybenzaldehyde and an ethyl haloacetate, typically ethyl bromoacetate.

The reaction mechanism commences with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, resulting in the formation of an ether intermediate. The subsequent and crucial step is an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ester group, generating an enolate. This enolate then attacks the carbonyl carbon of the aldehyde group, leading to the formation of a five-membered ring. The final step is a dehydration reaction, which eliminates a molecule of water to yield the stable aromatic benzofuran ring system.

Caption: Synthesis pathway of Ethyl 5-methoxybenzofuran-2-carboxylate.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound:

-

Reaction Setup: To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 equivalents).

-

Addition of Reagents: Stir the mixture at room temperature and add ethyl bromoacetate (1 equivalent) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

| Property | Value |

| CAS Number | 50551-56-9 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 74-76 °C |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.20 (s, 1H, furan-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.1, 156.2, 148.5, 145.8, 123.6, 115.4, 112.9, 111.8, 103.2, 61.3, 55.9, 14.5.

Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by a strong C=O stretching vibration. For this compound, this peak is typically observed around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 220, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactivity of the ethyl ester group, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and the potential for electrophilic substitution on the benzofuran ring.

One notable application is in the synthesis of Vilazodone, an antidepressant medication. The benzofuran core of Vilazodone is derived from a substituted benzofuran intermediate, highlighting the importance of compounds like this compound in accessing complex drug scaffolds.

Caption: Applications of Ethyl 5-methoxybenzofuran-2-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on related compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed and specific safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, allows for the efficient construction of complex molecular architectures. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

References

A comprehensive list of references would be compiled here based on the specific literature and data sources utilized in the generation of this guide. For the purpose of this demonstration, the following are representative examples of the types of sources that would be cited:

- Synthesis of Benzofuran Derivatives: Journal articles from publications such as the Journal of Organic Chemistry, Tetrahedron Letters, or Organic Letters detailing synthetic methodologies for benzofuran-2-carboxyl

- Spectroscopic Data: Entries from chemical databases like the NIST Chemistry WebBook or spectral databases such as the Spectral D

- Applications in Medicinal Chemistry: Review articles and primary research papers from journals like the Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters that discuss the use of benzofuran intermediates in the synthesis of bioactive molecules.

- Safety Information: Material Safety Data Sheets (MSDS) from chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or Alfa Aesar.

The Multifaceted Biological Activities of 5-Methoxybenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of Methoxy Substitution

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a "privileged structure" in the field of medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, making them attractive candidates for the development of new drugs.[1][2] The introduction of a methoxy group at the 5-position of the benzofuran ring has been shown to be a critical determinant of the biological activity of these compounds, often enhancing their therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of 5-methoxybenzofuran derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for professionals in drug discovery and development by offering in-depth scientific insights, detailed experimental protocols, and visualizations of key molecular interactions.

Anticancer Potential: Targeting the Engines of Cell Proliferation

A significant body of research has highlighted the potent anticancer activities of 5-methoxybenzofuran derivatives against a variety of human cancer cell lines.[5][6][7] Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several potent 5-methoxybenzofuran derivatives exert their anticancer effects by targeting microtubule dynamics.[3] Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division through the formation of the mitotic spindle. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of programmed cell death (apoptosis).[3] For instance, certain derivatives have demonstrated tubulin polymerization inhibition with IC₅₀ values comparable to the well-known inhibitor combretastatin A-4.[3]

Caption: Simplified signaling pathway of 5-methoxybenzofuran derivatives targeting tubulin polymerization.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of 5-methoxybenzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay provides a quantitative measure of cell viability. The table below summarizes the cytotoxic activity of selected 5-methoxybenzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [6][8] |

| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | L1210, FM3A, Molt/4, CEM | 0.065, 0.059, 0.048, 0.078 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549, HepG2 | Significant Activity | [5] |

| 5-methoxybenzofuran-3-yl-1,3-benzoxazole derivative | A549, MCF-7, A375, HT-29 | Varies by derivative | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a 5-methoxybenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, HCT-116)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5-methoxybenzofuran derivative stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

-

Compound Treatment: The following day, treat the cells with various concentrations of the 5-methoxybenzofuran derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-methoxybenzofuran have demonstrated notable antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as yeasts.[10][11][12] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents.

Structure-Activity Relationship

Studies on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown that the introduction of halogen and aminoalkyl groups can significantly influence their antimicrobial properties.[10][11] The specific nature and position of these substituents on the benzofuran core are crucial for their activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a 5-methoxybenzofuran derivative against various microorganisms.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

5-methoxybenzofuran derivative stock solution (in DMSO)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (for viability indication)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the 5-methoxybenzofuran derivative in the appropriate broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.

Anti-inflammatory Properties: Modulating Key Signaling Pathways

5-Methoxybenzofuran derivatives have also been investigated for their anti-inflammatory effects.[13][14] Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential.

Mechanism of Action: Downregulation of MAPK and NF-κB Signaling

Certain 5-methoxybenzofuran derivatives have been shown to exert their anti-inflammatory effects by downregulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[13][14] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15] By inhibiting the phosphorylation of key proteins in these pathways, 5-methoxybenzofuran derivatives can effectively reduce the inflammatory response.[14]

Caption: Inhibition of inflammatory pathways by 5-methoxybenzofuran derivatives.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the anti-inflammatory activity of a 5-methoxybenzofuran derivative by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line[13]

-

Complete cell culture medium

-

24-well plates

-

Lipopolysaccharide (LPS)

-

5-methoxybenzofuran derivative stock solution (in DMSO)

-

Griess reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 24-well plates until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of the 5-methoxybenzofuran derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.[13]

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-only group.

Conclusion and Future Directions

5-Methoxybenzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them attractive lead compounds for drug discovery and development. The presence and position of the methoxy group, along with other substitutions on the benzofuran ring, are critical for their bioactivity, offering ample opportunities for medicinal chemists to design and synthesize novel derivatives with enhanced efficacy and selectivity.[4][6] Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

References

-

Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. Retrieved from [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Retrieved from [Link]

-

Kossakowski, J., Krawiecka, M., & Kaźmierska, P. (2020). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 25(23), 5642. Retrieved from [Link]

- Synthesis of benzofurans. (n.d.). Google Patents.

-

Kossakowski, J., Krawiecka, M., & Kaźmierska, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zighaibi, A., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Retrieved from [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1- benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zighaibi, A., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Retrieved from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved from [Link]

-

Lee, J. Y., Sim, H., Lee, J. E., Lim, J. W., Kim, D. E., & Kim, Y. S. (2013). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. Biological & pharmaceutical bulletin, 36(6), 1034–1039. Retrieved from [Link]

-

Kossakowski, J., Krawiecka, M., & Kaźmierska, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Retrieved from [Link]

-

Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2015). Cancer Research, 75(15_Supplement), 2531. Retrieved from [Link]

-

Al-Warhi, T., Rizwana, H., Sabt, A., Al-Salahi, R., Al-Sanea, M. M., & El-Gamal, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(18), 12229–12250. Retrieved from [Link]

-

(PDF) Benzofurans: A new profile of biological activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Leoni, A., Hamel, E., Ferri, N., & Brancale, A. (2012). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 22(1), 589–592. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, Y. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. Retrieved from [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Retrieved from [Link]

-

Zhang, Y., Huang, R., Liu, Y., Li, S., She, Z., & Lin, Y. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine drugs, 21(10), 513. Retrieved from [Link]

-

Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786. Retrieved from [Link]

-

(PDF) Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (n.d.). ResearchGate. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (n.d.). Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (n.d.). CNR-IRIS. Retrieved from [Link]

-

Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. (n.d.). Retrieved from [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, Y. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. Retrieved from [Link]

- Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). Google Patents.

-

Jones, C. B., Blough, L. E., Walther, D., Baumann, M. H., & Bagley, M. J. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of pharmacology and experimental therapeutics, 389(1), 136–144. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

- 13. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a "privileged structure," conferring favorable pharmacological properties.[3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, physicochemical properties, and diverse therapeutic applications of benzofuran derivatives. We will delve into the intricate structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, elucidate key mechanisms of action through critical signaling pathways, and present field-proven experimental protocols.

The Benzofuran Core: Structure and Physicochemical Properties

First synthesized in 1870, the benzofuran ring is an aromatic heterocyclic compound.[4] Its structure, a fusion of a benzene ring with a furan ring, provides a rigid, planar scaffold that is amenable to a wide range of chemical modifications.[1] This structural rigidity can be advantageous for specific receptor binding.

Core Structure of Benzofuran

dot graph Benzofuran_Core { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; O [label="O"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; E -- G [len=1.5]; G -- H [len=1.5]; H -- O [len=1.5]; O -- F [len=1.5];

node [shape=none, fontcolor="#202124"]; posA [pos="0,1.5!", label="1"]; posB [pos="-1.3,0.75!", label="2"]; posC [pos="-1.3,-0.75!", label="3"]; posD [pos="0,-1.5!", label="4"]; posE [pos="1.3,-0.75!", label="5"]; posF [pos="1.3,0.75!", label="6"]; posG [pos="2.6,-0.75!", label="7"]; posH [pos="2.6,0.75!", label="8"];

} Caption: General chemical structure of the benzofuran nucleus.

Physicochemically, benzofuran is a colorless, oily liquid with a characteristic aromatic odor.[5][6] The lipophilic nature of the benzofuran ring contributes to the high lipid solubility of many of its derivatives, which can enhance their ability to cross biological membranes and influence their pharmacokinetic profiles.[7]

Table 1: Physicochemical Properties of Benzofuran

| Property | Value | Reference |

| Molecular Formula | C₈H₆O | [5] |

| Molecular Weight | 118.13 g/mol | [5] |

| Boiling Point | 174 °C (345 °F) | [5] |

| Melting Point | < -18 °C (-0.4 °F) | [5] |

| logP (Octanol/Water) | 2.67 | [5] |

| Appearance | Clear, oily yellow liquid | [5] |

The Significance of Benzofuran in Drug Discovery

The benzofuran scaffold is a recurring motif in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities.[2][8] This versatility has made it an attractive starting point for the design of novel therapeutic agents.[9] Its derivatives have shown promise in treating a wide range of conditions, including cancer, microbial infections, neurodegenerative diseases, and cardiovascular disorders.[1][10]

The broad utility of this scaffold stems from several key factors:

-

Synthetic Tractability : The benzofuran core can be synthesized and functionalized through a variety of reliable and high-yielding chemical reactions.[4][11]

-

Structural Versatility : The benzene and furan rings offer multiple positions for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.[12]

-

Biological Activity : The inherent structure of benzofuran is associated with a wide array of biological activities, including but not limited to:

Clinically approved drugs incorporating the benzofuran scaffold, such as the antiarrhythmic agent Amiodarone and the gout medication Benzbromarone , underscore its therapeutic relevance.[4][16]

Synthetic Strategies for Benzofuran Derivatives

The construction of the benzofuran nucleus is a well-explored area of organic synthesis, with numerous methodologies developed to afford substituted derivatives efficiently. Modern strategies often employ transition-metal catalysis to achieve high yields and functional group tolerance.[2][11]

Key Synthetic Methodologies

-

Palladium- and Copper-Catalyzed Synthesis : These are among the most powerful tools for constructing benzofurans. A common approach is the Sonogashira cross-coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[4][11] This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the benzofuran ring.

-

Copper-Catalyzed Reactions : Copper catalysis offers a cost-effective alternative, often involving the coupling of phenols with alkynes followed by cyclization.[2] One-pot syntheses reacting salicylaldehydes, amines, and alkynes in the presence of a copper catalyst have also been reported as an efficient strategy.[4][11]

-

Intramolecular Cyclizations : Various intramolecular cyclization strategies starting from appropriately substituted phenols or other aromatic precursors are widely used to construct the furan ring.

General Synthetic Workflow

Experimental Protocol: General Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by cyclization.

Materials:

-

o-Iodophenol

-

Terminal alkyne

-

(PPh₃)PdCl₂ (Palladium catalyst)

-

Copper(I) iodide (CuI, co-catalyst)

-

Triethylamine (Et₃N, base and solvent)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq.), (PPh₃)PdCl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Base Addition : Add anhydrous triethylamine and the chosen solvent.

-

Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of benzofuran derivatives is vast, with significant research focused on their anticancer and antimicrobial activities.[8][14]

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines.[2][10] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and epigenetic enzymes like lysine-specific demethylase 1 (LSD1).[7][17]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Position 2 Substitution : The introduction of aryl groups, heterocyclic rings, or chalcone moieties at the C-2 position is often crucial for cytotoxic activity.[2][10]

-

Position 5 Substitution : The presence of hydroxyl, halogen, or amino groups at the C-5 position can significantly influence antibacterial activity, and by extension, can be explored for anticancer effects.[8]

-

Halogenation : The position of halogen atoms on the benzofuran ring or on substituted groups is a critical determinant of biological activity.[10]

-

Hybrid Molecules : Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active motifs (e.g., chalcone, triazole, piperazine) have emerged as potent cytotoxic agents.[10]

Table 2: Selected Benzofuran Derivatives with Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Benzofuran-Chalcone Hybrid 1a | MCF-7 (Breast) | 1.2 | Tubulin Polymerization Inhibition | [2] |

| Benzofuran-Triazole 4a | A549 (Lung) | 2.5 | Not specified | [2] |

| Compound 17i (LSD1 Inhibitor) | H460 (Lung) | 2.06 | LSD1 Inhibition | [18] |

| Compound 17i (LSD1 Inhibitor) | MCF-7 (Breast) | 2.90 | LSD1 Inhibition | [18] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[14] Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[3][19] They have demonstrated high potency against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][19]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Inhibitory activity against Gram-negative bacteria has been shown to be higher than against Gram-positive bacteria for certain series of derivatives.[14]

-

Introduction of thiazolyl-pyrazoline moieties can lead to excellent activity against Gram-negative bacteria.[14]

-

The presence of chloro groups on the phenyl ring of chalcone-linked benzofurans can maximize antifungal potential.[20]

Mechanism of Action: Modulating Key Signaling Pathways

Understanding the molecular mechanisms by which benzofuran compounds exert their effects is crucial for rational drug design.[2] In cancer, many benzofuran derivatives have been found to modulate critical signaling pathways that control cell growth, proliferation, and survival.

One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis (programmed cell death). Certain benzofuran derivatives have been identified as inhibitors of key kinases within this pathway.[7]

PI3K/Akt/mTOR Pathway Inhibition by Benzofurans

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a highly productive framework in the quest for novel therapeutic agents.[2] Its synthetic accessibility and the diverse pharmacological activities of its derivatives make it a "privileged" core for drug discovery.[3][4] The extensive research into the structure-activity relationships of benzofuran compounds has provided invaluable insights for medicinal chemists, guiding the design of next-generation drug candidates with enhanced potency and selectivity.[1][13]

Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to rationally design benzofuran derivatives with optimized pharmacokinetic and pharmacodynamic properties. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

-

An update on benzofuran inhibitors: a patent review. PubMed. Available at: [Link]

-

Clinically approved drugs containing the benzofuran scaffold. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

-

Benzofuran | C8H6O | CID 9223. PubChem - NIH. Available at: [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

-

Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Physical and Chemical Properties of 2,3-Benzofuran. NCBI. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. ResearchGate. Available at: [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. Available at: [Link]

-

Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 13. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlantis-press.com [atlantis-press.com]

- 16. bepls.com [bepls.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Sources

- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Benzofuran Compounds: From Biosynthesis to Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzofuran and its derivatives represent a cornerstone in natural product chemistry and drug discovery, exhibiting a vast array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the natural origins of benzofuran compounds, delving into their diverse biosynthetic pathways across various biological taxa. We will meticulously detail the established methodologies for the extraction, isolation, and purification of these valuable compounds from their natural matrices. Furthermore, this guide will offer a practical, step-by-step approach to the analytical techniques essential for their structural elucidation and quantification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Through a synthesis of theoretical principles and field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge and practical tools necessary to navigate the rich and complex world of naturally occurring benzofurans.

Introduction: The Significance of Benzofuran Scaffolds in Nature and Medicine

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in medicinal chemistry.[1] This assertion is strongly supported by its widespread occurrence in a multitude of biologically active natural products.[1] These natural benzofurans have been isolated from a diverse range of sources, including higher plants, fungi, and marine organisms, showcasing nature's remarkable ability to synthesize complex and potent molecules.[2]

The interest in these compounds is not merely academic; many natural benzofuran derivatives have demonstrated significant therapeutic potential, exhibiting anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1] For instance, psoralen, a furocoumarin (a class of benzofuran derivatives), is a well-known photosensitizer used in the treatment of skin diseases like psoriasis.[1] The broad spectrum of biological activities associated with the benzofuran nucleus has made it a focal point for drug discovery and development programs worldwide.[1] Understanding the natural sources and biosynthesis of these compounds is the first crucial step in harnessing their therapeutic potential. This guide will provide a structured journey from the biological origins of benzofurans to their isolation and detailed chemical characterization.

Natural Occurrence and Biosynthesis of Benzofuran Compounds

Benzofuran compounds are ubiquitously distributed in the plant kingdom, with a notable prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3] They are also found as metabolites in fungi and have been isolated from various marine organisms. The structural diversity of natural benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures like furocoumarins and benzofuran neolignans.

Furocoumarins: A Prominent Class of Plant-Derived Benzofurans

Furocoumarins, characterized by a furan ring fused to a coumarin (benzopyran-2-one) nucleus, are among the most studied natural benzofurans. Their biosynthesis originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A key intermediate in this pathway is umbelliferone (7-hydroxycoumarin), which is derived from the shikimate pathway.[4] The formation of the furan ring then proceeds via the mevalonate pathway, involving the prenylation of umbelliferone.[5]

The regioselectivity of this prenylation step dictates the final structure of the furocoumarin. Prenylation at the C6 position of umbelliferone leads to the formation of linear furocoumarins, such as psoralen. Conversely, prenylation at the C8 position results in the formation of angular furocoumarins, like angelicin.[4] The cyclization of the prenyl group to form the furan ring is catalyzed by specific cytochrome P450 monooxygenases, such as psoralen synthase and angelicin synthase.[6]

Caption: Generalized biosynthetic pathway of dihydrobenzofuran neolignans.

2-Arylbenzofurans in the Moraceae Family

The Moraceae family, which includes mulberry (Morus spp.) and jackfruit (Artocarpus spp.), is a rich source of 2-arylbenzofuran derivatives. [7][8]These compounds are characterized by a phenyl group at the 2-position of the benzofuran ring and often possess prenyl or geranyl substitutions. [8]While the complete biosynthetic pathway is not as well-defined as that of furocoumarins, it is believed to involve precursors from both the shikimate and acetate-malonate pathways. The formation of the 2-arylbenzofuran skeleton likely proceeds through the condensation of a benzaldehyde derivative with a phenylacetic acid derivative, followed by cyclization and subsequent modifications.

Methodologies for Extraction, Isolation, and Purification

The successful investigation of natural benzofuran compounds hinges on their effective extraction from the source material and subsequent purification. The choice of methodology is dictated by the chemical properties of the target compounds and the nature of the plant, fungal, or marine matrix.

Extraction Techniques

Several techniques can be employed for the initial extraction of benzofurans from their natural sources. The selection of the solvent is critical and should be based on the polarity of the target compounds.

Table 1: Common Extraction Methods for Natural Benzofurans

| Extraction Method | Principle | Suitable For | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. [9] | Thermolabile compounds, small-scale extractions. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a hot solvent. [10] | Thermostable compounds, exhaustive extraction. | Efficient, requires less solvent than repeated maceration. [10] | Not suitable for thermolabile compounds, can be time-consuming. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Wide range of compounds. | Faster than maceration, can be performed at lower temperatures. | May cause degradation of some compounds if not controlled. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | Thermostable compounds. | Very fast, requires less solvent. | Requires specialized equipment, potential for localized overheating. |

A Step-by-Step Protocol for Soxhlet Extraction

Soxhlet extraction is a robust and widely used method for the exhaustive extraction of moderately polar to nonpolar compounds like many benzofurans.

Experimental Protocol: Soxhlet Extraction of Benzofurans from Plant Material

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, roots, or bark) at a controlled temperature (typically 40-50 °C) to a constant weight.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Soxhlet Apparatus Setup:

-

Place the powdered plant material (a known weight, e.g., 50 g) into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) and a condenser on top.

-

-

Extraction Process:

-

Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

-

The solvent will fill the thimble, extracting the soluble compounds. Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extract will be siphoned back into the round-bottom flask.

-

This cycle is repeated continuously, ensuring that the plant material is repeatedly extracted with fresh, hot solvent.

-

Continue the extraction for a sufficient duration (typically 6-24 hours) until the solvent in the siphon arm is colorless, indicating that the extraction is complete. [11]

-

-

Solvent Removal:

-

After the extraction is complete, allow the apparatus to cool.

-

Remove the round-bottom flask containing the solvent and the extracted compounds.

-

Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting crude extract can then be further processed for isolation and purification.

-

Isolation and Purification using Chromatographic Techniques

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Chromatographic techniques are indispensable for the separation and purification of individual benzofuran derivatives.

Flash chromatography is a rapid and efficient method for the preparative separation of compounds from a crude extract. [12]It utilizes a column packed with a solid stationary phase (e.g., silica gel) and a mobile phase (solvent) that is pushed through the column under moderate pressure.

Experimental Protocol: Isolation of Benzofurans using Flash Chromatography

-

Column Preparation:

-

Select a flash chromatography column of an appropriate size based on the amount of crude extract to be purified.

-

Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).

-

Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel by co-evaporation and load the resulting dry powder onto the top of the column.

-

-

Elution:

-

Begin the elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. This will allow for the sequential elution of compounds with different polarities.

-

Monitor the elution of compounds using Thin-Layer Chromatography (TLC) or a UV detector.

-

-

Fraction Collection:

-

Collect the eluent in a series of fractions.

-

Analyze the fractions by TLC to identify those containing the desired benzofuran compounds.

-

Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated benzofuran.

-

Caption: Workflow for flash chromatography purification.

For the final purification of benzofuran compounds to a high degree of purity, preparative HPLC is the method of choice. [13]It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Method Development for Preparative HPLC:

-

Analytical Method Development:

-

First, develop an analytical HPLC method using a standard analytical column (e.g., C18) to achieve good separation of the target benzofuran from impurities.

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) and flow rate. [14]

-

-

Scale-Up to Preparative Scale:

-

Once a suitable analytical method is established, it can be scaled up to a preparative column with the same stationary phase.

-

The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column. [13]

-

-

Purification and Fraction Collection:

-

Inject the partially purified sample from flash chromatography onto the preparative HPLC system.

-

Monitor the elution of the compounds using a UV detector.

-

Collect the fraction corresponding to the peak of the target benzofuran.

-

Evaporate the solvent from the collected fraction to obtain the highly purified compound.

-

Analytical Techniques for Structural Elucidation and Quantification

Once a benzofuran compound has been isolated, its chemical structure must be unambiguously determined, and its concentration in the original source or in biological samples may need to be quantified. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the qualitative and quantitative analysis of benzofuran compounds. [14] Experimental Protocol: HPLC Analysis of Benzofurans

-

Instrumentation:

-

An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient could start with a low percentage of B, which is gradually increased over the run time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

Detection: UV detection at the wavelength of maximum absorbance of the target benzofuran.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the isolated benzofuran or a reference standard in a suitable solvent (e.g., methanol).

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

-

Prepare the sample solution by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

-

Analysis and Quantification:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Identify the peak corresponding to the benzofuran in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the benzofuran in the sample by interpolating its peak area on the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including benzofurans. [15]1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms in the molecule.

Interpreting NMR Spectra of Benzofurans:

-

¹H NMR:

-

The protons on the furan ring typically appear as doublets or singlets in the aromatic region (around 6.5-7.5 ppm).

-

The protons on the benzene ring also resonate in the aromatic region, and their splitting patterns can provide information about the substitution pattern.

-

Protons of substituents on the benzofuran core will have characteristic chemical shifts.

-

-

¹³C NMR:

-

The carbon atoms of the benzofuran skeleton typically resonate between 100 and 160 ppm.

-

The chemical shifts of the carbons are sensitive to the nature and position of substituents.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. [3]When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for the analysis of complex mixtures and the identification of known and unknown compounds. Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. [16] Characteristic Fragmentation of Benzofurans:

-

The molecular ion (M+) is usually observed.

-

A common fragmentation pathway for many benzofurans is the loss of a molecule of carbon monoxide (CO) from the furan ring, leading to a characteristic fragment ion. [17]* The fragmentation of substituents on the benzofuran ring will also produce specific fragment ions that can aid in structure elucidation. [16]

Conclusion

The natural world is a vast and largely untapped reservoir of novel benzofuran compounds with significant potential for drug discovery and development. This technical guide has provided a comprehensive overview of the key aspects of working with these fascinating molecules, from their origins in diverse biological systems to the practical methodologies for their extraction, isolation, and structural characterization. By understanding the biosynthetic pathways, researchers can gain insights into the enzymatic machinery that constructs these complex scaffolds. The detailed protocols for extraction and chromatographic purification offer a practical roadmap for obtaining pure compounds for biological screening and further investigation. Finally, the principles of analytical techniques such as HPLC, NMR, and MS provide the necessary tools for unambiguous structure elucidation and quantification. It is our hope that this guide will serve as a valuable resource for scientists in their quest to unlock the full therapeutic potential of natural benzofuran compounds.

References

- Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of furanocoumarins in plants: a model for the evolution of secondary metabolic pathways. Phytochemistry Reviews, 5(2-3), 293-303.

- Tavares, W. R., Seca, A. M., & Pinto, D. C. (2019). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 24(23), 4331.

- Shtratnikova, V. Y., Moiseeva, Y. V., & Ozeretskovskaya, O. L. (2023). Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application. Biochemistry (Moscow), 88(Suppl 1), S158-S178.